molecular formula C7H13NO3 B13561642 Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate

Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate

Cat. No.: B13561642
M. Wt: 159.18 g/mol
InChI Key: LMDVHZZKXURSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate is an organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate can be synthesized through various methods. One common approach involves the esterification of 3-hydroxypyrrolidine with methyl acetate under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted in a batch reactor . Another method involves the use of microwave-assisted esterification, which has been shown to be more efficient and effective .

Industrial Production Methods

In industrial settings, the production of this compound often involves the optimization of reaction conditions to maximize yield. Parameters such as microwave power, concentration of catalyst, methanol to acetic acid ratio, and esterification time are carefully controlled to achieve optimal conversion rates .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3-hydroxypyrrolidin-3-yl)acetate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways. The hydroxyl group and ester functionality also play a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the ester and hydroxyl groups.

    Pyrrolidinone: Contains a carbonyl group instead of the ester.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate is unique due to the presence of both the hydroxyl and ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in synthesis and medicinal chemistry .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 2-(3-hydroxypyrrolidin-3-yl)acetate

InChI

InChI=1S/C7H13NO3/c1-11-6(9)4-7(10)2-3-8-5-7/h8,10H,2-5H2,1H3

InChI Key

LMDVHZZKXURSJR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CCNC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.